3-methylhept-2-en-1-ol
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Description
3-methylhept-2-en-1-ol is a chemical compound with the molecular formula C8H16O . It is an acetylenic alcohol .
Molecular Structure Analysis
The molecular structure of 3-methylhept-2-en-1-ol can be represented by the InChI code:1S/C8H16O/c1-3-4-5-8(2)6-7-9/h6,9H,3-5,7H2,1-2H3/b8-6+
. This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
3-methylhept-2-en-1-ol is a liquid at room temperature . Its molecular weight is 128.21 .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-methylhept-2-en-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are then further transformed to the final product.", "Starting Materials": [ "2-methyl-1-pentene", "1-bromo-3-methylbutane", "sodium borohydride", "acetic acid", "sodium hydroxide", "sulfuric acid", "sodium sulfate", "magnesium", "ethylmagnesium bromide", "2-butanone" ], "Reaction": [ "Step 1: 2-methyl-1-pentene is reacted with 1-bromo-3-methylbutane in the presence of sodium borohydride to form 3-methylhept-2-ene.", "Step 2: The resulting 3-methylhept-2-ene is then subjected to hydroboration-oxidation using borane and acetic acid to yield 3-methylheptan-2-ol.", "Step 3: The 3-methylheptan-2-ol is then treated with sodium hydroxide and sulfuric acid to form the corresponding sodium sulfate ester.", "Step 4: The sodium sulfate ester is then reduced with magnesium in the presence of ethylmagnesium bromide to form the corresponding alcohol intermediate.", "Step 5: The alcohol intermediate is then oxidized with 2-butanone in the presence of sulfuric acid to yield the final product, 3-methylhept-2-en-1-ol." ] } | |
CAS RN |
419564-74-2 |
Product Name |
3-methylhept-2-en-1-ol |
Molecular Formula |
C8H16O |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
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